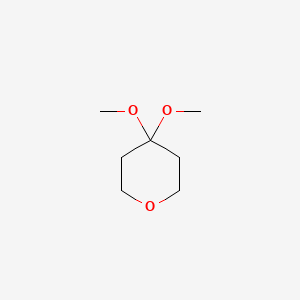

4,4-Dimethoxy-tetrahydro-4H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZWVZPRCICVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391695 | |

| Record name | 4,4-dimethoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28218-71-5 | |

| Record name | 4,4-dimethoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethoxy-tetrahydro-4H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-dimethoxy-tetrahydro-4H-pyran, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The primary synthetic route, the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one, is discussed in detail, including the underlying reaction mechanism and a step-by-step experimental protocol. Furthermore, this guide presents a thorough characterization of the target compound through a compilation of its key physical and spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating system for researchers.

Introduction: The Significance of the Tetrahydropyran Ketal Moiety

The tetrahydropyran ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. Its inherent stability and conformational properties make it a favored scaffold in drug design. The introduction of a dimethoxy ketal at the C4 position, affording this compound, serves a dual purpose. Primarily, it acts as a protective group for the corresponding ketone, tetrahydro-4H-pyran-4-one, masking its reactivity during subsequent chemical transformations. This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of a molecule. Secondly, the ketal functionality itself can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical parameters in drug development.

This guide will focus on the most direct and widely employed method for the preparation of this compound, providing the necessary detail for its successful synthesis and unambiguous characterization in a laboratory setting.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most efficiently achieved through the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one with methanol. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.

The Causality Behind the Experimental Choices: Understanding the Ketalization Mechanism

The acid-catalyzed formation of a ketal from a ketone and an alcohol is a reversible process. The key to a successful synthesis lies in understanding and controlling the equilibrium to favor product formation.

-

The Role of the Acid Catalyst: Alcohols are weak nucleophiles and therefore add to ketones slowly. An acid catalyst, typically a strong protic acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), is essential to activate the carbonyl group. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]

-

Driving the Equilibrium: The reaction produces water as a byproduct. To drive the equilibrium towards the formation of the ketal, it is crucial to remove water from the reaction mixture as it is formed.[3] This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus or by the use of a dehydrating agent.

The overall mechanism can be visualized as a series of protonation, nucleophilic attack, and dehydration steps, as illustrated in the following diagram:

Caption: Acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful synthesis can be confirmed by the characterization data provided in the subsequent section.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq.), methanol (2.5 eq.), and toluene (as a solvent to facilitate azeotropic removal of water).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq.).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound as a colorless liquid.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following data provides a benchmark for validation.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Colorless liquid |

| Density | 1.042 g/mL at 20 °C[4] |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 3.70 (t, J = 5.5 Hz, 4H, -O-CH₂-)

-

δ 3.20 (s, 6H, -O-CH₃)

-

δ 1.85 (t, J = 5.5 Hz, 4H, -CH₂-)

-

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 99.0 (C, C(OCH₃)₂)

-

δ 63.5 (CH₂, -O-CH₂-)

-

δ 48.0 (CH₃, -O-CH₃)

-

δ 34.0 (CH₂, -CH₂-)

-

3.2.3. Infrared (IR) Spectroscopy

-

Predicted Key IR Absorptions (neat, cm⁻¹):

-

2950-2830 (C-H stretching of alkanes and methoxy groups)

-

1150-1050 (strong, C-O stretching of ethers and the ketal group)

-

3.2.4. Mass Spectrometry (MS)

-

Predicted Mass Spectrum (EI):

-

m/z (%): 146 ([M]⁺), 115 ([M-OCH₃]⁺), 85, 71, 43

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized product.

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4,4-Dimethoxy-tetrahydro-4H-pyran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data for 4,4-Dimethoxy-tetrahydro-4H-pyran is not available at the time of this writing. The following guide is a comprehensive theoretical analysis based on predictive models and established principles of spectroscopic interpretation for analogous structures. This document is intended to serve as an expert-level predictive guide for researchers.

Introduction

This compound is a cyclic ketal derivative of tetrahydropyran. The tetrahydropyran ring is a core structural motif in many natural products and pharmacologically active compounds, including pyranose sugars.[1] The introduction of a geminal dimethoxy group at the C4 position creates a ketal functional group, which can serve as a protective group for a ketone or as a reactive handle for further synthetic transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such a molecule in any research or development setting.

This guide provides a detailed theoretical examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained to provide a robust framework for researchers who may synthesize or encounter this molecule.

Molecular Structure and Symmetry

The structure of this compound possesses a plane of symmetry, which significantly influences its NMR spectra by rendering certain atoms chemically equivalent. Understanding this symmetry is the first step in spectral interpretation.

Figure 2: General workflow for acquiring an IR spectrum.

Predicted Key IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations. The absence of a strong absorption in the 1700-1750 cm⁻¹ region would confirm the absence of a carbonyl (C=O) group, and the absence of a broad band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups. [2] Table 3: Predicted Key IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane sp³ C-H) |

| 1150 - 1050 | Strong | C-O stretch (ketal/ether C-O-C) |

| 1470 - 1430 | Medium | C-H bend (CH₂ scissoring) |

Interpretation of Predicted IR Spectrum:

-

C-H Stretch (2950 - 2850 cm⁻¹): This region will show strong absorptions characteristic of stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups of the molecule. [3]* C-O Stretch (1150 - 1050 cm⁻¹): A strong, and likely complex, band is expected in this region. This absorption is due to the C-O single bond stretching vibrations of both the cyclic ether and the ketal functional groups. [4][5]This is the most diagnostic feature for an ether or related functional group.

-

C-H Bend (1470 - 1430 cm⁻¹): Medium intensity bands corresponding to the scissoring (bending) vibrations of the CH₂ groups in the ring are expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Experimental Protocol (Hypothetical)

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the instrument, where it would be vaporized and bombarded with a high-energy electron beam (typically 70 eV). This would cause the molecule to ionize and fragment. The resulting positively charged ions would be separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺) for this compound has a predicted m/z of 146. Key fragmentation pathways for ethers and ketals often involve the loss of alkoxy groups and alpha-cleavage (cleavage of a bond adjacent to an oxygen atom). [6][7] Predicted Major Fragments:

-

m/z 146 (M⁺): The molecular ion peak.

-

m/z 115: Loss of a methoxy radical (•OCH₃, 31 Da). This is a very common fragmentation for methyl ketals and ethers, leading to a stable oxonium ion.

-

m/z 85: Further fragmentation of the m/z 115 ion.

-

m/z 71: A possible fragment resulting from cleavage of the tetrahydropyran ring.

Figure 3: Proposed major fragmentation pathway for this compound in EI-MS.

Interpretation of Predicted Fragmentation:

The primary and most diagnostic fragmentation event is the loss of a methoxy radical (•OCH₃) to form the base peak at m/z 115. This occurs because the resulting cation is stabilized by the remaining oxygen atom. Subsequent losses and ring cleavages would lead to the other observed fragments. The relative abundances of these fragments would provide a unique fingerprint for the molecule.

Conclusion

While experimental data remains the gold standard, this predictive guide offers a robust, theory-grounded framework for the spectroscopic characterization of this compound. The predicted ¹H and ¹³C NMR spectra are highly diagnostic of the symmetrical structure, the IR spectrum confirms the presence of key functional groups (C-O-C) and the absence of others (C=O, O-H), and the mass spectrum provides a predictable fragmentation pattern centered on the stable ketal moiety. This comprehensive analysis should serve as a valuable resource for any scientist working with or targeting the synthesis of this compound.

References

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 20, 2026, from [Link] [8]4. Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link] [9]5. Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved January 20, 2026, from [Link] [4]6. JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 20, 2026, from [Link] [10]7. Wikipedia. (2023, November 28). Tetrahydropyran. Retrieved January 20, 2026, from [Link] [1]8. Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 20, 2026, from [Link] [6]9. YouTube. (2021, August 19). Mass Spectrometry of Aliphatic Ethers. Retrieved January 20, 2026, from [Link] [7]10. A validated 1H NMR method for the quantitation of 5-hydroxymethyl-2(5H)-furanone, a valuable chemical intermediate, in a dichloromethane extract of Helleborus lividus subsp. corsicus leaves from Corsica. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link] [11]11. YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved January 20, 2026, from [Link] [2]12. The features of IR spectrum. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Visualizer loader [nmrdb.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to 2,5-Dimethoxytetrahydrofuran: Properties, Synthesis, and Applications

A Note on Chemical Nomenclature: Initial searches for "4,4-Dimethoxy-tetrahydro-4H-pyran" did not yield specific data for a compound with this structure. However, the closely related and synthetically significant compound, 2,5-Dimethoxytetrahydrofuran , is extensively documented and aligns with the likely interests of researchers in drug development and organic synthesis. This guide will, therefore, focus on the physical and chemical properties of 2,5-Dimethoxytetrahydrofuran.

Introduction

2,5-Dimethoxytetrahydrofuran (CAS No. 696-59-3) is a versatile and valuable heterocyclic compound in the landscape of modern organic chemistry.[1][2] As a stable, cyclic acetal, it serves as a key intermediate and building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other fine chemicals.[1][2] Its utility is particularly pronounced in its role as a precursor to furan and pyrrole ring systems, foundational structures in numerous biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethoxytetrahydrofuran, along with insights into its synthesis and key applications relevant to researchers and drug development professionals.

Physical and Spectroscopic Properties

2,5-Dimethoxytetrahydrofuran is typically supplied as a mixture of cis and trans isomers.[3][4] It is a colorless to pale yellow liquid under standard conditions.[4][5] A summary of its key physical and spectroscopic properties is presented below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [6] |

| Molecular Weight | 132.16 g/mol | [6] |

| Boiling Point | 145-147 °C | |

| Density | 1.02 g/mL at 25 °C | |

| Refractive Index | n20/D 1.418 | |

| Melting Point | -45 °C | [7] |

| Flash Point | 38 °C (100.4 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,5-Dimethoxytetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of 2,5-Dimethoxytetrahydrofuran provide definitive structural information. The chemical shifts can vary slightly depending on the solvent and the cis/trans isomeric ratio.

-

¹H NMR (CDCl₃):

-

δ ~5.0 - 5.1 ppm (m, CH-OCH₃, C2 and C5)

-

δ ~3.3 ppm (s, OCH₃)

-

δ ~1.9 - 2.1 ppm (m, -CH₂-, C3 and C4)[3]

-

-

¹³C NMR (CDCl₃):

-

δ ~107 ppm (CH-OCH₃, C2 and C5)

-

δ ~55 ppm (OCH₃)

-

δ ~33 ppm (-CH₂-, C3 and C4)[3]

-

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong C-O stretching frequencies typical of ethers and acetals.

-

Key IR Absorptions (neat):

-

~2970 - 2830 cm⁻¹ (Strong, C-H stretch, alkane)

-

~1100 - 1040 cm⁻¹ (Strong, C-O stretch, ether)[3]

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,5-Dimethoxytetrahydrofuran results in a characteristic fragmentation pattern that can be used for its identification in complex mixtures.[8]

Chemical Properties and Reactivity

The chemistry of 2,5-Dimethoxytetrahydrofuran is dominated by the reactivity of its acetal functional groups. Under acidic conditions, it can be hydrolyzed to generate succinaldehyde, which can then be used in subsequent reactions without isolation.

Paal-Knorr Synthesis

A cornerstone of its application is the Paal-Knorr synthesis, a classical method for the synthesis of furans, pyrroles, and thiophenes. In this reaction, 2,5-Dimethoxytetrahydrofuran serves as a convenient and stable precursor to the otherwise unstable succinaldehyde.

Caption: Paal-Knorr synthesis of pyrroles from 2,5-Dimethoxytetrahydrofuran.

Synthesis of 2,5-Dimethoxytetrahydrofuran

A common laboratory and industrial synthesis of 2,5-Dimethoxytetrahydrofuran involves the electrochemical oxidation of furan in methanol. An alternative method involves the acid-catalyzed reaction of 4,4-dimethoxy-1-butanal.[9][10]

Caption: Synthesis workflow for 2,5-Dimethoxytetrahydrofuran.[9][10]

Applications in Drug Development and Organic Synthesis

The tetrahydropyran (THP) moiety, a related cyclic ether, is recognized for its utility in medicinal chemistry.[11] THP derivatives can modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, thereby improving their pharmacokinetic profiles.[11] While not a tetrahydropyran itself, 2,5-dimethoxytetrahydrofuran's role as a versatile building block contributes to the synthesis of complex molecules that may incorporate such motifs or other heterocyclic systems crucial for biological activity.[12]

Key applications include:

-

Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of atropine sulfate, an important anticholinergic drug.[1][2]

-

Heterocycle Synthesis: As previously mentioned, its use in the Paal-Knorr synthesis is fundamental for creating substituted pyrroles, furans, and thiophenes, which are prevalent in many pharmaceutical agents.

-

Industrial Applications: Beyond pharmaceuticals, it is used in the production of butanediol and as a photographic hardener.[2]

Experimental Protocols

Acquisition of NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Dimethoxytetrahydrofuran in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]

-

¹H NMR Spectroscopy: Record the spectrum on a 400 MHz spectrometer. Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR Spectroscopy: Record the spectrum on the same instrument at a corresponding frequency (e.g., 100 MHz) using a proton-decoupled pulse sequence.[3]

Acquisition of IR Spectrum

-

Sample Preparation: Place a small drop of neat 2,5-Dimethoxytetrahydrofuran between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3]

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

-

Background Correction: Record a background spectrum of the clean plates and subtract it from the sample spectrum.[3]

Safety and Handling

2,5-Dimethoxytetrahydrofuran is a flammable liquid and vapor.[13] It is also toxic if inhaled and causes skin irritation.[13] Appropriate personal protective equipment, including eye protection, gloves, and a respirator, should be used when handling this compound. Store in a cool, well-ventilated area away from ignition sources.[13]

Conclusion

2,5-Dimethoxytetrahydrofuran is a chemical of significant utility, bridging basic organic synthesis with applications in the pharmaceutical and chemical industries. Its predictable reactivity, particularly as a stable precursor for in situ generation of reactive intermediates, makes it an invaluable tool for researchers. A thorough understanding of its physical, spectroscopic, and chemical properties is essential for its effective and safe utilization in the laboratory and beyond.

References

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- US Patent No. US4680420A. (1987). Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.

-

The Good Scents Company. (n.d.). 2,5-dimethoxytetrahydrofuran. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of 2,5-Dimethoxytetrahydrofuran in Modern Chemistry. Retrieved from [Link]

- The Benicewicz Group. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Rapid Communications in Mass Spectrometry, 19(14), 1944-1948.

- Rong, F., & Toth, A. M. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 4(12), 1531–1548.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,5-Dimethoxytetrahydrofuran: A Versatile Chemical Intermediate for Pharmaceuticals and Industrial Applications. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Athawale, P., Singh, N., Dandawate, M. R., & Reddy, S. (2020). Synthesis of 4,4‐dimethyltetrahydrofuran building blocks.

- German Patent No. DE3544046A1. (1987). METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.

-

Cheméo. (n.d.). Chemical Properties of Furan, tetrahydro-2,5-dimethoxy- (CAS 696-59-3). Retrieved from [Link]

- Roth, V. N., Dittmar, T., Gaupp, R., & Gonsior, M. (2021). Mass Difference Matching Unfolds Hidden Molecular Structures of Dissolved Organic Matter. Environmental science & technology, 55(1), 241-250.

-

NIST. (n.d.). Furan, tetrahydro-2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Fakstorp, J., Raleigh, D., & Schniepp, L. E. (1952). Preparation and Reactions of Dialkoxytetrahydrofurans. Journal of the American Chemical Society, 74(14), 3475-3477.

- Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai.

-

NIST. (n.d.). (2R,3R,4R,5R)-3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,5-dimethoxytetrahydrofuran, 696-59-3 [thegoodscentscompany.com]

- 5. 2,5-Dimethoxytetrahydrofuran, cis + trans, 98% 100 g | Request for Quote [thermofisher.com]

- 6. 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Furan, tetrahydro-2,5-dimethoxy- [webbook.nist.gov]

- 9. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]

- 10. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN - Google Patents [patents.google.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

Mechanism of Formation for 4,4-Dimethoxy-tetrahydro-4H-pyran: A Mechanistic and Practical Synthesis Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract This technical guide provides a comprehensive examination of the formation mechanism of 4,4-dimethoxy-tetrahydro-4H-pyran, a valuable intermediate in organic synthesis. The primary focus is the detailed elucidation of the acid-catalyzed ketalization of its precursor, tetrahydro-4H-pyran-4-one. We will explore the reaction cascade, including the critical roles of the hemiketal and oxocarbenium ion intermediates, the function of the acid catalyst, and the thermodynamic principles governing the reaction equilibrium. This guide synthesizes theoretical mechanistic understanding with practical, field-proven insights into experimental design, reagent selection, and protocol validation to ensure reproducible and high-yield synthesis.

Introduction

The Tetrahydropyran Moiety in Chemical Science

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold found in a vast array of biologically active natural products, particularly marine macrolides and polyether antibiotics. Its structural rigidity and stereochemical complexity make it a crucial component for molecular recognition and biological function. Consequently, the development of efficient and stereocontrolled methods for the synthesis of substituted tetrahydropyrans is a central focus in modern organic chemistry.

Properties and Applications of this compound

This compound serves primarily as the protected ketal form of tetrahydro-4H-pyran-4-one. The conversion of the ketone to the ketal functional group is a cornerstone of protecting group strategy, rendering the electrophilic carbonyl carbon inert to nucleophiles and basic conditions. This protection allows for selective chemical transformations on other parts of a molecule. The 4,4-dimethoxy ketal can be readily hydrolyzed back to the parent ketone under aqueous acidic conditions, making it an ideal temporary protecting group. Furthermore, this compound and its derivatives are used as building blocks in the synthesis of more complex molecules, including spirocyclic ethers and various pharmaceutical intermediates.

Core Synthetic Pathway: Acid-Catalyzed Ketalization

The most direct and industrially relevant method for the formation of this compound is the acid-catalyzed reaction of tetrahydro-4H-pyran-4-one with two equivalents of methanol. This reaction is a reversible equilibrium process.

Detailed Step-by-Step Mechanism

The formation of the ketal from the ketone is a multi-step process that proceeds through a hemiacetal (or hemiketal) intermediate. The entire mechanism is a sequence of protonation, nucleophilic attack, and dehydration steps.

The mechanism can be broken down into seven distinct steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H-A) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Deprotonation: The conjugate base of the catalyst (A⁻) removes a proton from the oxonium ion, yielding a neutral hemiketal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

-

Elimination of Water: The lone pair on the methoxy oxygen assists in the departure of a water molecule, forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the highly electrophilic oxocarbenium ion.

-

Final Deprotonation: The conjugate base (A⁻) removes the final proton, yielding the this compound product and regenerating the acid catalyst.

Mechanistic Diagram

Caption: Acid-catalyzed formation of this compound.

Experimental Considerations & Protocol Validation

Synthesizing technical accuracy with field-proven insights is critical for reproducible results. The reversible nature of ketalization demands careful control of reaction conditions to drive the equilibrium toward the desired product.

Choice of Reagents and Rationale

-

Methanol Source: While neat methanol is the direct reagent, it is often used in large excess to shift the equilibrium. A more efficient approach is to use a reagent that acts as both a methanol source and a water scavenger. Trimethyl orthoformate (TMOF) is an excellent choice.[1] It reacts with the water byproduct to form methanol and methyl formate, effectively removing water and driving the reaction to completion.

-

Acid Catalyst: Both Brønsted and Lewis acids can catalyze the reaction. The choice of catalyst depends on the substrate's sensitivity and the desired reaction conditions. Solid acid catalysts are increasingly favored for their ease of removal (simple filtration) and potential for recycling.

Controlling the Equilibrium: The Role of Water Removal

According to Le Chatelier's principle, removal of a product will shift the reaction equilibrium to favor more product formation. In ketalization, the byproduct is water. Failure to remove water will result in low yields and a persistent equilibrium mixture of reactant, intermediate, and product.

-

Azeotropic Distillation: Classically, refluxing in a solvent like toluene or benzene with a Dean-Stark apparatus is used to physically remove water as it forms an azeotrope with the solvent.

-

Chemical Dehydration: As mentioned, orthoesters like TMOF are highly effective chemical water scavengers.[1] Alternatively, dehydrating agents such as anhydrous salts or molecular sieves can be used, particularly for small-scale reactions where a Dean-Stark setup is impractical.

Validated Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of this compound using trimethyl orthoformate as a water scavenger.

Materials:

-

Tetrahydro-4H-pyran-4-one (1.0 eq)

-

Methanol (solvent)

-

Trimethyl orthoformate (2.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 eq) and methanol (to create a 0.5 M solution).

-

Reagent Addition: Add trimethyl orthoformate (2.5 eq) to the solution, followed by the catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Catalyst Comparison

| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages/Considerations |

| p-TsOH | 1-5 | Inexpensive, effective, crystalline solid (easy to handle). | Can be harsh for acid-sensitive substrates; requires aqueous workup for removal. |

| H₂SO₄ | 1-5 | Very strong acid, highly effective, low cost. | Can cause charring and side reactions; difficult to control, corrosive. |

| Amberlyst-15 | 10-20 (wt%) | Heterogeneous (solid resin); easily removed by filtration, reusable. | Slower reaction rates compared to homogeneous acids; may require higher temperatures. |

| BF₃·OEt₂ | 5-100 | Lewis acid, very effective, can work at low temperatures. | Moisture sensitive, corrosive, requires anhydrous conditions and careful handling. |

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the target compound, providing a logical map from starting materials to the final, validated product.

Caption: General workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a classic example of acid-catalyzed ketalization, a fundamental and indispensable reaction in organic synthesis. A thorough understanding of its multi-step mechanism, involving key hemiketal and oxocarbenium ion intermediates, is paramount for successful execution. The reversibility of the reaction necessitates strategic control over the reaction equilibrium, which is most effectively achieved by the continuous removal of the water byproduct, either physically via a Dean-Stark apparatus or chemically with reagents like trimethyl orthoformate. The choice of an appropriate acid catalyst allows for the optimization of reaction conditions based on substrate sensitivity and scalability. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to reliably synthesize this valuable chemical intermediate.

References

-

Maleki, A., Kamalzare, M., & Ghamari, N. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. Available at: [Link].

- Process for the preparation of ketals. (1994). European Patent Office. EP0595228A2.

-

Ghosh, S., & Ghatak, U. R. (1985). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link].

- Process for the preparation of ketals. (1995). Google Patents. US5399778A.

-

LibreTexts. (2022). 10.4: Acetals and Ketals. Chemistry LibreTexts. Available at: [Link].

- Method of making ketals and acetals. (2013). Google Patents. US8604223B2.

-

Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. ResearchGate. Available at: [Link].

-

Reaction mechanism for the reaction of ketones with TMOF. ResearchGate. Available at: [Link].

-

Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link].

-

Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. ACS Publications. Available at: [Link].

- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. (1987). Google Patents. US4680420A.

Sources

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethoxy-tetrahydro-4H-pyran: Starting Materials and Core Methodologies

This guide provides a comprehensive overview of the synthetic routes toward 4,4-Dimethoxy-tetrahydro-4H-pyran, a valuable building block in pharmaceutical and materials science. We will delve into the selection of starting materials, the chemical logic underpinning the synthetic strategies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of the 4,4-Dimethoxypyran Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently found in natural products and synthetic drugs. The introduction of a geminal dimethoxy group at the C4 position, as in this compound, serves multiple purposes. It can act as a protected ketone, allowing for selective transformations elsewhere in the molecule, or it can influence the molecule's conformation and physicochemical properties, such as solubility and metabolic stability. Understanding the efficient synthesis of this key intermediate is therefore of considerable importance.

The Primary Synthetic Strategy: A Two-Stage Approach

The most common and logical approach to the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the precursor ketone, Tetrahydro-4H-pyran-4-one. The second, and key, stage is the ketalization of this ketone to yield the desired product.

Stage 1: Synthesis of the Key Intermediate, Tetrahydro-4H-pyran-4-one

The primary starting material for the synthesis of this compound is its corresponding ketone, Tetrahydro-4H-pyran-4-one. Several methods for the preparation of this precursor have been reported.

Synthesis from 3-Chloropropionyl Chloride and Ethylene

One industrial-scale method involves a multi-step synthesis starting from readily available commodity chemicals.[1]

Reaction Pathway:

Experimental Protocol:

-

Step 1: Synthesis of 1,5-Dichloropentan-3-one: To a reactor charged with aluminum trichloride and a suitable solvent (e.g., dichloromethane), 3-chloropropionyl chloride is added. Ethylene gas is then introduced while maintaining a low temperature (below 10°C). After the reaction is complete, the mixture is quenched with water and hydrochloric acid, and the resulting 1,5-dichloropentan-3-one is isolated.[1]

-

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one: The 1,5-dichloropentan-3-one is then heated under reflux with water, phosphoric acid, and sodium dihydrogen phosphate. This facilitates an intramolecular Williamson ether synthesis to form the tetrahydropyran ring. The crude product is then purified by vacuum distillation.[1]

Causality of Experimental Choices:

-

The use of aluminum trichloride in the first step is a classic Friedel-Crafts acylation catalyst, necessary to activate the acyl chloride for reaction with the ethylene nucleophile.

-

The acidic conditions in the second step are crucial for the cyclization reaction, promoting the formation of the ether linkage.

Other Synthetic Routes to Tetrahydro-4H-pyran-4-one

Alternative methods for the synthesis of Tetrahydro-4H-pyran-4-one include the reaction of carbon dioxide with 2,2'-dichlorodiethyl ether in the presence of a composite oxide catalyst.[2] The choice of route will often depend on the desired scale, available starting materials, and equipment.

Stage 2: Ketalization of Tetrahydro-4H-pyran-4-one

The core of the synthesis of this compound lies in the ketalization of Tetrahydro-4H-pyran-4-one. This reaction involves the treatment of the ketone with a methanol source in the presence of an acid catalyst.

Key Starting Materials and Reagents for Ketalization

The primary starting materials for this stage are:

-

Tetrahydro-4H-pyran-4-one: The ketone precursor.

-

Methanol: The source of the methoxy groups.

-

Acid Catalyst: To protonate the carbonyl oxygen and activate the ketone towards nucleophilic attack.

-

Dehydrating Agent (Optional but Recommended): To remove the water formed during the reaction and drive the equilibrium towards the product.

Table 1: Common Reagents for the Ketalization of Tetrahydro-4H-pyran-4-one

| Reagent Type | Examples | Function |

| Methanol Source | Methanol | Provides the methoxy groups for the ketal. |

| Acid Catalyst | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] |

| Dehydrating Agent | Trimethyl orthoformate | Reacts with the water byproduct to form methanol and methyl formate, driving the reaction to completion.[4] |

Reaction Mechanism: Acid-Catalyzed Ketal Formation

The mechanism for the acid-catalyzed formation of this compound proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of Tetrahydro-4H-pyran-4-one, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiketal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxocarbenium ion.

-

Second Nucleophilic Attack by Methanol: A second molecule of methanol attacks the oxocarbenium ion.

-

Deprotonation: The resulting protonated ketal is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol for the Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a robust protocol can be derived from general methods for the ketalization of ketones.[3][4]

Starting Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tetrahydro-4H-pyran-4-one (1.0 eq).

-

Addition of Reagents: Add anhydrous methanol (10-20 eq) and trimethyl orthoformate (1.5-2.0 eq).

-

Initiation of Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-65°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

-

Excess Methanol: Using a large excess of methanol helps to shift the equilibrium towards the formation of the ketal.

-

Trimethyl Orthoformate: This reagent is crucial for driving the reaction to completion. It acts as a chemical water scavenger, reacting with the water produced during the reaction to form methanol and methyl formate.[4] This prevents the reverse reaction (hydrolysis of the ketal) from occurring.

-

Acid Catalyst: A catalytic amount of a non-nucleophilic strong acid is sufficient to promote the reaction without causing significant side reactions.

-

Aqueous Work-up with Base: The addition of a weak base like sodium bicarbonate is necessary to neutralize the acid catalyst and stop the reaction, preventing product decomposition during work-up and purification.

Table 2: Representative Reaction Parameters for Ketalization

| Parameter | Value | Rationale |

| Temperature | Room Temperature to 65°C | Balances reaction rate with potential for side reactions. |

| Reaction Time | 2-24 hours | Dependent on the reactivity of the ketone and the efficiency of water removal. |

| Catalyst Loading | 0.01 - 0.1 eq | A catalytic amount is sufficient to promote the reaction. |

| Solvent | Methanol (reagent and solvent) | High concentration of the nucleophile drives the reaction forward. |

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process, beginning with the preparation of Tetrahydro-4H-pyran-4-one, followed by an acid-catalyzed ketalization. The choice of starting materials for the precursor ketone can be adapted based on the desired scale of the synthesis. For the key ketalization step, the use of an excess of methanol and a dehydrating agent such as trimethyl orthoformate are critical for achieving high yields. This guide provides a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block.

References

- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

- Google Patents.

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

PubMed Central. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. [Link]

-

PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

ResearchGate. Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. [Link]

-

SciELO. Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. [Link]

-

PubMed Central. Organic Synthesis Using Environmentally Benign Acid Catalysis. [Link]

-

Organic Syntheses. C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of. [Link]

-

Springer. Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]

-

Organic Syntheses. METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. [Link]

-

ResearchGate. Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]

-

MDPI. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. [Link]

-

ACS Publications. Dimethoxymethane as a Cleaner Synthetic Fuel: Synthetic Methods, Catalysts, and Reaction Mechanism. [Link]

Sources

- 1. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 2. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Stability of 4,4-Dimethoxy-tetrahydro-4H-pyran under different conditions

An In-Depth Technical Guide to the Stability of 4,4-Dimethoxy-tetrahydro-4H-pyran

Introduction: The Critical Role of Stability in Chemical Viability

In the landscape of pharmaceutical development and complex organic synthesis, the intrinsic stability of a chemical entity is a cornerstone of its utility. This compound, a cyclic ketal derived from tetrahydro-4H-pyran-4-one, serves as a valuable building block.[1][2] Its structural integrity under various chemical and physical stresses dictates its storage conditions, synthetic compatibility, and the impurity profile of final products.

This technical guide offers a comprehensive examination of the stability of this compound. Moving beyond a simple data sheet, we will dissect the mechanistic underpinnings of its behavior under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions. The protocols described herein are designed as self-validating systems, forming the basis of robust forced degradation studies essential for regulatory compliance and the development of stability-indicating analytical methods.[3][4]

Foundational Chemistry: The Nature of the Ketal Functional Group

The stability profile of this compound is fundamentally governed by its ketal functional group. Ketals, and their aldehyde-derived counterparts, acetals, are generally characterized by a distinct dichotomous stability:

-

Robustness in Basic and Neutral Media: They are remarkably stable against bases, nucleophiles, and most oxidizing and reducing agents.[5][6] This stability makes them excellent protecting groups for carbonyls during synthetic transformations that employ basic or nucleophilic reagents.[5]

-

Inherent Lability in Acidic Media: Conversely, the presence of even catalytic amounts of acid can readily cleave the ketal, reverting it to the parent ketone and corresponding alcohol.[7][8][9] This hydrolysis is a reversible equilibrium reaction.[9]

Understanding this dual nature is paramount to predicting and controlling the fate of this compound in any chemical process.

Framework for Assessment: Forced Degradation Studies

To systematically probe a molecule's vulnerabilities, we employ forced degradation (or stress testing). This involves intentionally exposing the compound to conditions more severe than its intended storage to accelerate degradation.[4] The primary goals are to identify likely degradation products, understand degradation pathways, and establish the specificity of analytical methods.[4][10]

A typical workflow for such a study is outlined below.

Caption: General workflow for forced degradation studies.

Stability Profile of this compound

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway for this molecule, with a profound dependency on pH.

Under acidic conditions, this compound rapidly hydrolyzes to yield tetrahydro-4H-pyran-4-one and two equivalents of methanol.

Mechanism: The reaction proceeds via a well-established mechanism.[5][7] The rate-determining step is the formation of a resonance-stabilized carboxonium ion intermediate.[7][8]

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acid Hydrolysis

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Sample: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.

-

Control Sample: Prepare a control by mixing 1 mL of the stock solution with 9 mL of purified water.

-

Incubation: Place the vials in a thermostatically controlled bath at 60 °C.[2]

-

Time Points: Withdraw aliquots from the stress and control samples at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide to halt the degradation.

-

Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method.

In contrast to its acid lability, the ketal is stable under neutral and basic conditions.[7][8] The mechanism for hydrolysis requires protonation to make an alkoxy group a good leaving group (methanol); hydroxide ions (OH⁻) cannot perform this function and are poor leaving groups.[11]

Experimental Protocol: Basic Hydrolysis

-

Stock Solution: Use the same stock solution as prepared for the acid hydrolysis study.

-

Stress Sample: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed vial.

-

Incubation: Keep the solution at an elevated temperature (e.g., 60 °C) to assess stability under accelerated basic conditions.

-

Time Points: Withdraw aliquots at the same time points as the acid study (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Analyze using the same HPLC method. Significant degradation is not expected.

Oxidative Stability

Ethers and acetals can be susceptible to oxidative cleavage, often via a hydrogen abstraction mechanism.[12] For this compound, oxidation could potentially occur at the carbons adjacent to the ether oxygen atoms.

Experimental Protocol: Oxidative Degradation

-

Stock Solution: Use the ~1 mg/mL stock solution.

-

Stress Sample: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).[2]

-

Incubation: Keep the vial at room temperature, protected from light, to prevent photolytic contributions.

-

Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 8, 24 hours).

-

Analysis: Directly inject the samples for HPLC analysis. If the peroxide interferes with the analysis, quenching may be necessary.

-

Potential Products: Degradation products may include ring-opened species such as dicarboxylic acids or other oxidized forms.

Thermal Stability

While generally stable at ambient temperatures, high thermal stress can induce fragmentation.[2] Acetal and ether linkages can cleave under pyrolytic conditions, though this typically requires temperatures well above those used in standard stability studies.[13]

Experimental Protocol: Thermal Degradation (Solid State)

-

Sample Preparation: Place a known amount of solid this compound in a clear glass vial.

-

Control: Store a corresponding control sample at the recommended storage condition (e.g., 2-8 °C).

-

Incubation: Place the stress sample in a calibrated oven at a high temperature (e.g., 80 °C).[2]

-

Time Points: At set intervals (e.g., 1, 3, 7 days), remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze.

-

Analysis: Analyze by HPLC to check for the appearance of degradation products and loss of the parent compound.

Photolytic Stability

Photostability testing determines if a substance is degraded by exposure to light. Saturated heterocyclic compounds can be susceptible to degradation upon exposure to UV light, potentially through radical-induced pathways.[2][14] The ICH Q1B guideline provides a standardized approach for this testing.[15]

Experimental Protocol: Photostability

-

Sample Preparation: Prepare two sets of samples. One set should be in clear, phototransparent containers. The second (dark control) set should be wrapped in aluminum foil to completely protect it from light.[15] Samples can be tested as a solid or in solution.

-

Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC. Compare the chromatograms to identify any degradants formed specifically due to light exposure.

Summary of Stability and Potential Degradation Profile

The stability characteristics of this compound are summarized below.

| Stress Condition | Stability Assessment | Likely Degradation Products |

| Acidic Hydrolysis | Highly Labile. This is the most significant degradation pathway. | Tetrahydro-4H-pyran-4-one, Methanol |

| Basic Hydrolysis | Highly Stable. The ketal linkage is resistant to base-mediated cleavage. | No significant degradation expected. |

| Oxidative (H₂O₂) | Potentially Susceptible. May degrade over time. | Ring-opened products (e.g., hydroxy acids, dicarboxylic acids). |

| Thermal (80 °C) | Generally Stable. Degradation is likely slow under typical stress conditions. | Fragmentation products, potential for polymerization at very high temperatures. |

| Photolytic (ICH Q1B) | Potentially Susceptible. Dependent on chromophores and bond energies. | Photorearranged isomers, radical-induced degradation products. |

Conclusion

This compound is a robust compound under basic, neutral, and moderately elevated thermal conditions, making it a suitable intermediate for a wide range of synthetic applications. However, its profound sensitivity to acid-catalyzed hydrolysis is its defining stability characteristic. This lability must be a primary consideration in any process, from reaction design and workup to formulation and storage. The forced degradation protocols provided in this guide serve as a blueprint for researchers to confirm this stability profile, identify potential impurities, and develop the necessary analytical controls to ensure the quality and consistency of their work.

References

-

Well-established mechanism of the hydrolysis of acetals and ketals. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Kinnear, K. T., & Sligar, S. G. (2012). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 78(11), 3949-3955. Retrieved January 21, 2026, from [Link]

-

Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(6), 2306-2315. Retrieved January 21, 2026, from [Link]

-

Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]

-

Anderson, E., & Fife, T. H. (1973). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 95(19), 6437-6441. Retrieved January 21, 2026, from [Link]

-

10.4: Acetals and Ketals. (2019). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Retrieved January 21, 2026, from [Link]

-

Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. Retrieved January 21, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

-

Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Bentham Science. Retrieved January 21, 2026, from [Link]

-

Photostability of N@C. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. (2019). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

-

10.4: Acetals and Ketals. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 21, 2026, from [Link]

-

Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022). ACS Omega. Retrieved January 21, 2026, from [Link]

-

Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. (2019). Growing Science. Retrieved January 21, 2026, from [Link]

-

[Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. (2002). PubMed. Retrieved January 21, 2026, from [Link]

-

Acid and base catalyzed formation of hydrates and hemiacetals. (2013). YouTube. Retrieved January 21, 2026, from [Link]

-

Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2012). PubMed. Retrieved January 21, 2026, from [Link]

-

Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved January 21, 2026, from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). NIH. Retrieved January 21, 2026, from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein Journals. Retrieved January 21, 2026, from [Link]

- Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.). Google Patents.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. ajrconline.org [ajrconline.org]

- 11. youtube.com [youtube.com]

- 12. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

IUPAC name and structure of 4,4-Dimethoxy-tetrahydro-4H-pyran

An In-depth Technical Guide to 4,4-Dimethoxy-tetrahydro-4H-pyran

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, synthesis, and characteristic reactivity. Emphasis is placed on the strategic importance of the tetrahydropyran (THP) moiety in medicinal chemistry, where it serves as a bioisosteric replacement for cyclohexane, often improving pharmacokinetic profiles. This guide synthesizes field-proven insights with established chemical principles to serve as an authoritative resource on the utility and handling of this compound.

Chemical Identity and Structure

The nomenclature and structural representation of a molecule are fundamental to its study. This compound is a saturated six-membered heterocyclic ether, specifically a derivative of tetrahydropyran.

IUPAC Name: 4,4-dimethoxyoxane[1]

Synonyms: 4,4-Dimethoxy-tetrahydro-pyran, Tetrahydro-4,4-dimethoxypyran

Molecular Formula: C7H14O3[1]

CAS Number: 28218-71-5[2]

The core structure consists of a tetrahydropyran ring where the carbon atom at the 4-position is substituted with two methoxy groups, forming a ketal functional group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and reactivity. The data for this compound is summarized below.

| Property | Value | Source |

| Molecular Weight | 146.18 g/mol | (Calculated from Formula) |

| Monoisotopic Mass | 146.0943 Da | [1] |

| Density | 1.042 g/mL at 20 °C | [2] |

| Appearance | Colorless Liquid | Inferred from similar compounds |

| Solubility | Miscible with many organic solvents | Inferred from structure |

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in extensive literature. However, its structure as a dimethyl ketal points to a direct and standard synthesis route from its corresponding ketone, Tetrahydro-4H-pyran-4-one (also known as 4-oxacyclohexanone).[3]

The primary method for its formation is the acid-catalyzed reaction of Tetrahydro-4H-pyran-4-one with methanol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion, favoring the formation of the ketal product.

Experimental Protocol: Synthesis via Ketalization

-

Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or a strongly acidic ion exchange resin).

-

Driving Equilibrium: The reaction mixture is typically heated to reflux. To remove the water formed during the reaction, a Dean-Stark apparatus or the inclusion of a dehydrating agent like trimethyl orthoformate is employed.

-

Monitoring: The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Work-up: Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

Purification: The methanol is removed under reduced pressure. The resulting crude product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄). Final purification is achieved by distillation under reduced pressure.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the chemistry of its ketal functional group.

Ketal Hydrolysis

The most significant reaction is the hydrolysis of the ketal back to the parent ketone, Tetrahydro-4H-pyran-4-one. This reaction is readily achieved under acidic aqueous conditions and is the reverse of its synthesis. The stability of the ketal in neutral and basic media makes it an excellent protecting group for the ketone functionality during multi-step organic synthesis.

Caption: Acid-catalyzed hydrolysis of this compound.

This protecting group strategy is fundamental in drug development and complex molecule synthesis, allowing for selective transformations on other parts of a molecule without affecting the ketone.

Applications in Medicinal Chemistry and Drug Development

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry.[4] Its inclusion in drug candidates is a strategic choice to modulate physicochemical properties and enhance pharmacokinetic profiles.

-

Bioisosterism: The THP moiety is often used as a bioisostere for a cyclohexane ring. The replacement of a methylene group (-CH₂-) with an oxygen atom reduces lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Improved Solubility: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which generally improves the aqueous solubility of the molecule compared to its carbocyclic analog.[4]

-

Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than a cyclohexane ring, potentially leading to a longer half-life in the body.

-

Conformational Rigidity: As a cyclic ether, the THP scaffold has a lower conformational entropy compared to a linear ether, which can be advantageous for binding to a biological target.[4]

This compound, by providing access to the 4-substituted THP core, serves as a valuable building block for introducing this beneficial scaffold into novel drug candidates. For instance, the ketone can be unmasked and subsequently used in reactions like reductive amination to install amine-containing side chains, a common motif in pharmacologically active compounds.

Safety and Handling

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[5][6] Work in a well-ventilated area, preferably under a chemical fume hood.[5][7] Avoid contact with skin, eyes, and clothing.[5][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]

-

Fire and Explosion Hazards: This compound is expected to be a flammable liquid.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7] Use non-sparking tools and take precautionary measures against static discharge.[5][7]

-

First Aid Measures:

-

In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6][7]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[6]

-

If inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention.[6][7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5][6]

-

-

Storage: Store in a well-ventilated place.[7] Keep the container tightly closed in a dry area.[5][7]

References

- Thermo Fisher Scientific. (2012).

- Fisher Scientific. (2024).

- CDH Fine Chemical.

- Fisher Scientific. (2012).

- Aldrich D137103. (2024).

- PubChem. 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | C7H14O4 | CID 12190988.

- Canadian Science Publishing. (1969). Some reactions of 2,4-dimethoxytetrahydropyrans. Canadian Journal of Chemistry, 47, 3099.

- PharmaBlock. Tetrahydropyrans in Drug Discovery.

- NIST. 4H-Pyran-4-one, tetrahydro-. NIST WebBook.

- ChemicalBook. (2023). This compound | 28218-71-5.

- PubChemLite. 2h-pyran, tetrahydro-4,4-dimethoxy- (C7H14O3).

Sources

- 1. PubChemLite - 2h-pyran, tetrahydro-4,4-dimethoxy- (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 28218-71-5 [chemicalbook.com]

- 3. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. fishersci.es [fishersci.es]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4,4-Dimethoxy-tetrahydro-4H-pyran: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic manipulation of functional groups is paramount. The tetrahydropyran motif is a privileged scaffold, appearing in a multitude of natural products and pharmacologically active molecules. Its ketone derivative, tetrahydro-4H-pyran-4-one, serves as a versatile building block. However, the reactivity of the ketone can be a double-edged sword, necessitating its protection during multi-step synthetic sequences. This guide provides a comprehensive technical overview of 4,4-Dimethoxy-tetrahydro-4H-pyran, the dimethyl ketal of tetrahydro-4H-pyran-4-one, a crucial intermediate for researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, spectroscopic signature, and its strategic application as a protecting group.

Core Chemical Properties

This compound is a cyclic ketal that serves as a stable, protected form of tetrahydro-4H-pyran-4-one. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 28218-71-5 | [1] |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| Density | 1.042 g/mL at 20 °C | [1] |

| Appearance | Colorless liquid (predicted) |

Synthesis and Mechanistic Rationale

The primary and most direct synthesis of this compound involves the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one. This reaction is a cornerstone of organic synthesis, employed to mask the electrophilic nature of a carbonyl group.

The Chemistry of Ketal Formation